Bucladesine barium
Übersicht
Beschreibung
Bucladesine barium is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate. It is a cell-permeable analog of cyclic adenosine monophosphate and acts as a phosphodiesterase inhibitor. This compound is widely used in scientific research due to its ability to induce normal physiological responses in experimental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bucladesine barium can be synthesized through the esterification of cyclic adenosine monophosphate with butyric anhydride, followed by the addition of barium chloride to form the barium salt. The reaction typically involves the use of an organic solvent such as dimethylformamide and a catalyst like pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification of cyclic adenosine monophosphate with butyric anhydride under controlled conditions. The reaction mixture is then treated with barium chloride to precipitate the barium salt, which is subsequently purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bucladesine barium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bucladesine barium is extensively used in scientific research due to its ability to mimic cyclic adenosine monophosphate and induce physiological responses. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Facilitates studies on cell signaling pathways and cellular responses.
Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and morphine withdrawal syndrome.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Wirkmechanismus
Bucladesine barium exerts its effects by activating cyclic adenosine monophosphate-dependent protein kinase A. This activation leads to the phosphorylation of various target proteins, which in turn modulate numerous cellular processes such as gene expression, cell growth, and differentiation. The compound’s primary molecular targets include protein kinase A and phosphodiesterases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclic adenosine monophosphate
- Dibutyryl cyclic adenosine monophosphate
- 8-Bromo cyclic adenosine monophosphate
Uniqueness
Bucladesine barium is unique due to its enhanced cell permeability and stability compared to other cyclic adenosine monophosphate analogs. This makes it particularly useful in experimental settings where efficient cellular uptake and prolonged activity are required .
Biologische Aktivität
Bucladesine barium, also known as dibutyryl cyclic adenosine monophosphate (DB-cAMP) barium salt, is a synthetic analogue of cyclic adenosine monophosphate (cAMP) that has garnered attention in biological research due to its ability to mimic cAMP's effects within cells. This compound is particularly relevant in studies involving cellular signaling pathways, inflammation, and cancer biology. The following sections detail the biological activity of this compound, supported by empirical data and case studies.
This compound operates primarily by increasing intracellular levels of cAMP. Unlike natural cAMP, which is rapidly degraded by phosphodiesterases (PDEs), this compound is resistant to degradation and acts as a competitive inhibitor of these enzymes. This property allows it to sustain elevated cAMP levels, leading to prolonged activation of protein kinase A (PKA) and other downstream signaling pathways associated with various physiological responses .
Biological Effects
The biological effects of this compound are diverse, impacting several cellular processes:
- Cell Proliferation : Research has shown that bucladesine can arrest the growth of certain cancer cell lines, such as Cloudman melanoma cells, by inducing cell cycle arrest in the late S and G2 phases. This effect is attributed to the compound's ability to inhibit DNA synthesis without causing cell division .
- Anti-inflammatory Activity : In animal models, bucladesine has demonstrated significant anti-inflammatory effects. For instance, a study involving arachidonic acid-induced ear swelling in mice revealed that topical application of bucladesine reduced inflammation effectively. At a concentration of 1.5%, bucladesine achieved a statistically significant reduction in ear swelling compared to control treatments .
- Wound Healing : Clinical applications have explored bucladesine's potential in promoting wound healing. It was marketed in Japan as a topical treatment for skin ulcers, showing favorable outcomes in diabetic foot ulcers before its withdrawal from the market due to regulatory issues .
Case Studies
-
Topical Application for Skin Inflammation :
- Objective : To assess the anti-inflammatory effects of bucladesine in a mouse model.
- Method : Mice were treated with bucladesine before arachidonic acid exposure.
- Results : A concentration-dependent reduction in ear swelling was observed; 1.5% bucladesine led to a 28% reduction (P < 0.01) compared to controls .
-
Cancer Cell Growth Arrest :
- Objective : To evaluate the impact of bucladesine on melanoma cell proliferation.
- Method : Cloudman melanoma cells were treated with various concentrations of DB-cAMP.
- Results : The compound effectively arrested cell growth and inhibited DNA synthesis, indicating its potential as an anticancer agent .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Eigenschaften
IUPAC Name |
[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;barium(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H24N5O8P.Ba/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;;+2/p-2/t2*10-,14-,15-,18-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRJEVOMCAWIMW-NGVPHMJWSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46BaN10O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18837-96-2 | |
Record name | Bucladesine barium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018837962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUCLADESINE BARIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZC4ZS8T1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.